Home > Products > Screening Compounds P110197 > Itraconazole Impurity B
Itraconazole Impurity B - 854372-77-3

Itraconazole Impurity B

Catalog Number: EVT-1478134
CAS Number: 854372-77-3
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 705.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Itraconazole Impurity B, also known as intermediate 3, is a compound observed during the manufacturing process of Itraconazole hydrochloride, a medication used to treat fungal infections. It is categorized as a process-related impurity, meaning it originates during the synthesis of the intended drug substance. [] Its presence can be attributed to two primary sources: carry-over from previous synthetic steps and acid-catalyzed dehydration of another process-related impurity. [] The presence of Impurity B in the final Itraconazole hydrochloride product is undesirable and requires control to ensure drug quality and efficacy.

Itraconazole

Compound Description: Itraconazole is a triazole antifungal medication used to treat a variety of fungal infections. [, ] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis. Disruption of ergosterol production leads to fungal cell death.

Relevance: Itraconazole is the parent compound from which "Itraconazole Impurity B" is derived. Impurities in pharmaceuticals like itraconazole are typically structurally related compounds arising from the manufacturing process, degradation, or storage. Therefore, understanding itraconazole's structure is crucial to understanding potential structures of "Itraconazole Impurity B". [, ]

Hydroxy-itraconazole

Compound Description: Hydroxy-itraconazole is the major active metabolite of itraconazole in vivo. [] It also exhibits antifungal activity, likely through a similar mechanism as itraconazole, by targeting the fungal CYP51 enzyme.

Relevance: As a metabolite, hydroxy-itraconazole is structurally similar to itraconazole. This similarity makes it a plausible structural relative to "Itraconazole Impurity B", particularly if the impurity arises from itraconazole degradation. []

Intermediate 3

Compound Description: Intermediate 3 is a compound observed during the development of naratriptan hydrochloride, specifically mentioned as a process-related impurity. [] While its exact structure is not detailed in the provided abstract, it's noted to dehydrate under acidic conditions to form "Impurity B" in the final product.

Relevance: Although Intermediate 3 is associated with naratriptan hydrochloride synthesis, its relationship to an "Impurity B" is strikingly similar to the relationship between itraconazole and "Itraconazole Impurity B". This parallel suggests that the formation of these "Impurity B" compounds might share a similar chemical mechanism, potentially involving dehydration. This connection hints at the possibility of structural similarities between Intermediate 3 and "Itraconazole Impurity B," especially if they are both products of acid-catalyzed dehydration. []

Fluconazole

Compound Description: Fluconazole is another triazole antifungal medication. [, ] Like itraconazole, it inhibits fungal growth by targeting the CYP51 enzyme involved in ergosterol synthesis.

Relevance: Fluconazole shares the same triazole class as itraconazole, indicating core structural similarities. While not directly derived from itraconazole, it's useful to consider fluconazole as a broader structural class relative to "Itraconazole Impurity B," particularly when investigating potential mechanisms of action or resistance. [, ]

Voriconazole

Compound Description: Voriconazole is a triazole antifungal agent used to treat a variety of serious fungal infections, particularly invasive aspergillosis. [, ] Its mechanism of action is similar to itraconazole and fluconazole, targeting the fungal CYP51 enzyme.

Relevance: Like fluconazole, voriconazole belongs to the triazole class of antifungals, sharing core structural features with itraconazole. [, ] While not a direct derivative of itraconazole, its structural similarity makes it relevant for comparative purposes, especially regarding potential resistance mechanisms or spectrum of activity.

Source and Classification

Itraconazole Impurity B is typically generated during the synthetic processes of itraconazole. The compound is classified under pharmaceutical impurities, which are unintended chemicals that may occur in drug products due to various factors such as incomplete reactions or degradation of starting materials. The presence of impurities like Itraconazole Impurity B can affect the safety and efficacy of the final pharmaceutical product, making its identification and quantification critical in pharmaceutical analysis .

Synthesis Analysis

Methods and Technical Details

The synthesis of itraconazole involves several complex chemical reactions, where Itraconazole Impurity B may form as a byproduct. Various methods have been reported for synthesizing itraconazole, including:

  1. Esterification and Cyclization: Starting from (R)-(+)-epoxy prapanol, the synthesis typically includes protecting hydroxyl groups followed by esterification with 2,4-dichlorobenzoyl chloride. Subsequent steps involve cyclization reactions that yield the final itraconazole product while generating impurities like Itraconazole Impurity B .
  2. One-Step Synthesis: Recent advancements have introduced simplified methods that reduce the number of steps required to synthesize key intermediates, thereby minimizing the formation of impurities. This approach enhances yield and purity, making it more suitable for industrial applications .
  3. Recrystallization Techniques: Purification methods such as recrystallization are employed to isolate desired compounds from mixtures containing impurities. These techniques are crucial in achieving a high degree of purity in pharmaceutical formulations .
Molecular Structure Analysis

Structure and Data

The molecular structure of Itraconazole Impurity B can be represented by its chemical formula and molecular weight:

  • Molecular Formula: C34H36Cl2N8O5
  • Molecular Weight: 707.61 g/mol

The structural characteristics include multiple functional groups typical of triazole compounds, which contribute to its biological activity and potential interactions within formulations . The detailed structural representation aids in understanding the compound's reactivity and behavior during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Itraconazole Impurity B can be formed through several chemical reactions during the synthesis of itraconazole:

  1. Substitution Reactions: These reactions involve the substitution of functional groups on precursor molecules, leading to various impurity profiles depending on reaction conditions.
  2. Degradation Pathways: Under certain conditions, itraconazole can degrade into various impurities, including Itraconazole Impurity B. Understanding these pathways is essential for optimizing synthesis and storage conditions .
  3. Analytical Techniques: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly used to analyze the presence of Itraconazole Impurity B in pharmaceutical preparations. These methods allow for precise quantification and identification of impurities based on their retention times and spectral properties .
Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a solid.
  • Solubility: Solubility characteristics can vary based on formulation conditions.
  • Stability: Stability assessments indicate that impurities like Itraconazole Impurity B may impact the shelf life of formulations if not adequately controlled.

Relevant data regarding these properties are crucial for formulating effective drug products with minimal impurities .

Applications

Scientific Uses

Introduction to Itraconazole Impurity B

Definition and Chemical Identity of Itraconazole Impurity B

Itraconazole Impurity B (CAS No. 854372-77-3), systematically named as 4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, is a structurally defined organic compound closely related to the antifungal drug itraconazole. Its molecular formula is C35H38Cl2N8O4, with a molecular weight of 705.63 g/mol [2] [5] [7]. It is pharmacopeially recognized as Itraconazole EP Impurity B and alternatively termed the Itraconazole N4-Isomer due to the positional isomerism of the triazole moiety [5] [9]. This impurity is characterized as a crystalline solid requiring storage at 2–8°C for stability [7].

Table 1: Chemical Identifiers of Itraconazole Impurity B

PropertyValue
CAS Number854372-77-3
IUPAC Name4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Molecular FormulaC35H38Cl2N8O4
Molecular Weight705.63 g/mol
SynonymsItraconazole N4-Isomer; EP Impurity B
SMILES NotationO=C1N(C(C)CC)N=CN1C2=CC=C(N3CCN(C4=CC=C(OC[C@H]5OC@(C7=CC=C(Cl)C=C7Cl)OC5)C=C4)CC3)C=C2 [9]

Structural Relationship to Itraconazole: Key Functional Groups and Modifications

Itraconazole Impurity B shares the core pentacyclic scaffold of itraconazole, comprising a dioxolane ring, piperazine linker, and triazolone segments. The defining structural distinction resides in the isomerization of the triazole ring: While itraconazole contains a 1H-1,2,4-triazol-1-ylmethyl group, Impurity B features a 4H-1,2,4-triazol-4-ylmethyl substitution [2] [9]. This N4-isomerization alters the nitrogen atom positioning within the triazole ring, impacting electronic distribution without changing molecular mass or gross connectivity [3]. The stereochemical configuration of the dioxolane ring remains cis, consistent with the parent drug’s (2R,4S) orientation [5] [9]. The sec-butyl chain ((1RS)-1-methylpropyl) and dichlorophenyl groups are retained, preserving hydrophobic interactions while modifying hydrogen-bonding potential at the triazole site [10].

Role in Pharmaceutical Manufacturing: Synthesis Byproduct vs. Degradation Product

Impurity B is classified as a synthesis byproduct rather than a degradation product. It arises during the final alkylation step of itraconazole manufacturing, where isomerization occurs during nucleophilic substitution between the dioxolane intermediate and triazolone precursor [1] [6]. Factors promoting its formation include:

  • Reaction selectivity: Competing alkylation at N1 vs. N4 positions of the triazole ring under kinetic control [3].
  • Catalyst impurities: Residual metals or solvents favoring N4-alkylation pathways [1].
  • Thermodynamic drivers: Higher stability of the N4-isomer under specific reaction conditions [9].

Unlike metabolites such as hydroxy-itraconazole (CAS 112559-91-8) [1] [3], Impurity B is not generated during drug storage or biological metabolism. Its presence reflects inherent synthetic challenges in controlling regioselectivity during triazole functionalization [6]. Process optimization aims to minimize this impurity through purified intermediates, controlled reaction temperatures, and catalytic systems favoring N1-alkylation [1].

Regulatory Classification and Pharmacopeial Standards

Itraconazole Impurity B is formally recognized in the European Pharmacopoeia (EP) as a specified impurity requiring strict control. It falls under ICH Q3B(R2) Category 2, mandating identification thresholds at ≥0.10% and qualification thresholds at ≥0.15% of itraconazole drug substance [6] [7]. Regulatory compliance necessitates:

  • Reference standards: Pharmacopeial-grade materials (e.g., EP Impurity B) for quantitative HPLC/LC-MS analysis [5] [7].
  • Validated methods: Chromatographic protocols capable of resolving Impurity B from structurally similar analogs like Impurity C (propyl analog) and Impurity E (trans-isomer) [6] [9].
  • Certification: Comprehensive characterization via NMR, mass spectrometry, HPLC purity (>95%), and CofA (Certificate of Analysis) for regulatory filings [5] [7].

Table 2: Analytical and Regulatory Specifications for Itraconazole Impurity B

ParameterRequirement
Pharmacopeial StatusEuropean Pharmacopoeia (EP) Recognized
ICH ClassificationCategory 2 (Identified Impurity)
Identification Threshold≥0.10% of drug substance
Qualification Threshold≥0.15% of drug substance
Analytical ApplicationMethod Validation (AMV), QC Testing, ANDA Submissions [2] [7]
Certification Data1H-NMR, 13C-NMR, MS, HPLC, TGA [7]

Vendors supply EP Impurity B as a high-purity reference material (>95%) to support analytical method development, quality control, and regulatory submissions for generic (ANDA) manufacturers [2] [5] [7]. Its traceability to pharmacopeial standards ensures global regulatory acceptance in commercial itraconazole production [6] [9].

Properties

CAS Number

854372-77-3

Product Name

Itraconazole Impurity B

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1

InChI Key

VRJGLVXBWFZNCZ-AVQIMAJZSA-N

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

Synonyms

4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ; Itraconazole N4-Isomer ; (1,2,4-Triazol-4-yl) Itraconazole

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.